
1,2-Propanediol diformate
Overview
Description
1,2-Propanediol diformate is an organic compound with the molecular formula C5H8O4 and a molecular weight of 132.1146 g/mol It is a diester derived from 1,2-propanediol and formic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol diformate can be synthesized through the esterification of 1,2-propanediol with formic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Continuous reactors and distillation columns are often employed to optimize the yield and purity of the product. The use of efficient catalysts and separation techniques is crucial to ensure the economic viability of the process.
Chemical Reactions Analysis
Hydrolysis
Hydrolysis of 1,2-propanediol diformate yields 1,2-propanediol and formic acid. This reaction is catalyzed by acidic or basic conditions and is critical in both industrial and biological contexts.
Key Findings:
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Acid-Catalyzed Hydrolysis : Proceeds via protonation of the ester carbonyl group, followed by nucleophilic attack by water. This mechanism is common in industrial processes for recovering 1,2-propanediol .
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Enzymatic Hydrolysis : Microbial enzymes, such as dehydratases in Roseburia inulinivorans, facilitate the breakdown of 1,2-propanediol derivatives. The enzyme RiDD (1,2-propanediol dehydratase) exhibits a specific activity of 5.5 ± 0.4 μmol·min⁻¹·mg⁻¹, producing propanal as an intermediate .
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Biological Degradation : In Salmonella Typhimurium, anaerobic metabolism of 1,2-propanediol involves microcompartments that sequester toxic intermediates like propanal, which is further reduced to propanol or oxidized to propionate .
Reaction Conditions | Products | Catalyst/Enzyme | Reference |
---|---|---|---|
H₂O, H⁺ or OH⁻, 80–100°C | 1,2-propanediol + 2 formic acid | H₂SO₄, NaOH | |
Aqueous solution, 37°C | Propanal + formic acid | RiDD enzyme |
Transesterification
Transesterification reactions involve the exchange of alkoxy groups between esters and alcohols, enabling the synthesis of diverse esters.
Key Findings:
Reaction Conditions | Products | Catalyst | Reference |
---|---|---|---|
R-OH, acid/base catalyst | New ester + 1,2-propanediol | p-TsOH, K₂CO₃ |
Oxidation
Oxidation of this compound primarily targets the formate groups or the propanediol backbone, yielding formic acid, CO₂, or oxidized diols.
Key Findings:
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Chemical Oxidation : Strong oxidizers like KMnO₄ or H₂O₂ degrade the ester to formic acid and 1,2-propanediol oxidation products (e.g., hydroxyacetone or lactic acid) .
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Electrochemical Reduction : Under CO₂ reduction conditions, 1,2-propanediol derivatives can form hydroxyacetone, acetone, or 1,2-propanediol, depending on the electrode material and potential .
Reaction Conditions | Products | Reagents/Electrodes | Reference |
---|---|---|---|
KMnO₄, acidic conditions | Formic acid + CO₂ | H₂SO₄, KMnO₄ | |
Cu electrode, CO₂RR | Hydroxyacetone, acetone | CO₂-saturated electrolyte |
Comparative Analysis of Reaction Pathways
Mechanistic Insights
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Hydrolysis : Follows a two-step acyl-oxygen cleavage mechanism, with rate dependence on pH and temperature .
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Enzymatic Dehydration : RiDD employs a glycyl radical to abstract hydrogen from the substrate, initiating radical-mediated dehydration .
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Electrochemical Pathways : On Cu electrodes, CO₂ reduction intermediates couple with glycolaldehyde derivatives to form hydroxyacetone, which is further reduced to acetone or 1,2-propanediol .
Scientific Research Applications
Scientific Research Applications
The applications of 1,2-propanediol diformate span various scientific fields:
Chemistry
- Intermediate in Organic Synthesis : It serves as a reagent in various chemical reactions, facilitating the formation of other compounds through hydrolysis, transesterification, and oxidation processes.
- Polymer Production : It plays a role in producing biodegradable polymers, which are increasingly important in sustainable materials science .
Biology
- Metabolic Engineering : The compound's metabolic pathways are being investigated for potential applications in biotechnological processes. Microorganisms can produce it through fermentation processes using sugars as substrates.
- Biochemical Pathways : It is explored for its potential use in biochemical pathways, possibly serving as a prodrug or in drug delivery systems due to its hydrolyzable nature.
Medicine
- Drug Delivery Systems : Its properties may allow it to act as a prodrug or facilitate targeted drug delivery by controlling the release of active pharmaceutical ingredients.
Industrial Applications
This compound finds extensive use in industrial settings:
- Solvent Applications : It is used as a solvent in inks, paints, plastics, and fragrances due to its ability to dissolve various substances effectively.
- Hydraulic Fluids and Coolants : The compound is utilized in hydraulic brake fluids and high-quality antifreeze formulations due to its favorable thermal stability and low toxicity.
- Industrial Soaps and Machining Oils : It contributes to formulations that require effective cleaning and lubricating properties.
Case Studies
Several studies have highlighted the applications and implications of this compound:
Microbial Production
Research indicates that lactic acid degradation under anaerobic conditions can lead to the production of 1,2-propanediol. This pathway has garnered attention for its potential renewable resource utilization in industrial applications.
Enzyme Encapsulation
A study demonstrated that encapsulating enzymes involved in the breakdown of 1,2-propanediol within metabolosomes can enhance cellular fitness by sequestering toxic intermediates produced during metabolism. This application underscores its relevance in metabolic engineering and synthetic biology.
Mechanism of Action
The mechanism of action of 1,2-propanediol diformate involves its hydrolysis to formic acid and 1,2-propanediol. Formic acid can act as a reducing agent and participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol:
Ethylene glycol diformate: Another diester, derived from ethylene glycol and formic acid, with similar chemical properties.
1,3-Propanediol diformate: A structural isomer with the ester groups on different carbon atoms.
Uniqueness
1,2-Propanediol diformate is unique due to its specific esterification pattern, which imparts distinct chemical reactivity and physical properties compared to its analogs. Its ability to undergo hydrolysis and transesterification makes it a versatile compound in various chemical processes.
Biological Activity
1,2-Propanediol diformate, an organic compound with the molecular formula CHO and a molecular weight of approximately 132.11 g/mol, is synthesized through the esterification of 1,2-propanediol with formic acid. This diester structure is characterized by two formate groups attached to the propanediol backbone. Despite its potential industrial applications, including use as a solvent and in polymer production, research on its biological activity remains limited.
Synthesis and Production
The synthesis of this compound typically involves:
- Esterification Process : Reaction between 1,2-propanediol and formic acid.
- Catalysis : Efficient catalysts are crucial for enhancing yield and purity during production.
- Microbial Fermentation : Various microorganisms can produce 1,2-propanediol through fermentation processes utilizing sugars as substrates. Key enzymes involved include l-fucose/rhamnose isomerase and propanediol oxidoreductase, which facilitate the conversion of sugars into 1,2-propanediol under anaerobic conditions .
Metabolic Pathways
The biological activity of this compound is closely linked to its metabolic pathways. Microbial metabolism plays a significant role in its production and utilization:
- Microbial Conversion : Specific microorganisms can efficiently convert sugars into 1,2-propanediol under controlled conditions. This highlights its relevance in biotechnological applications, particularly in biofuel production .
- Anaerobic Respiration : In certain bacteria like Salmonella Typhimurium, 1,2-propanediol can serve as a carbon source under anaerobic conditions, contributing to growth by utilizing it as a respiratory electron donor .
Case Studies
Several studies have explored the biological implications of this compound:
- Microbial Production : Research indicates that lactic acid degradation under anoxic conditions can lead to the production of 1,2-propanediol. This pathway has garnered attention due to its potential for renewable resource utilization in industrial applications .
- Enzyme Encapsulation : A recent study demonstrated that encapsulating enzymes involved in the breakdown of 1,2-propanediol within metabolosomes can enhance cellular fitness by sequestering toxic intermediates produced during metabolism .
Applications and Implications
The unique properties of this compound allow it to interact with various biological pathways:
- Biotechnological Applications : Its ability to undergo hydrolysis and transesterification enhances its versatility in chemical processes. The compound's specific esterification pattern imparts distinct chemical reactivity compared to analogs.
- Industrial Uses : Beyond its role in microbial metabolism, this compound has potential applications in food preservation and pharmaceuticals due to its antimicrobial properties .
Properties
IUPAC Name |
2-formyloxypropyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(9-4-7)2-8-3-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYOHDPGXMPOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC=O)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968606 | |
Record name | Propane-1,2-diyl diformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53818-14-7 | |
Record name | 1,2-Propanediol diformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane-1,2-diyl diformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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